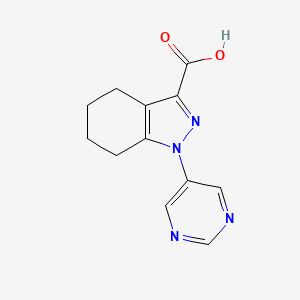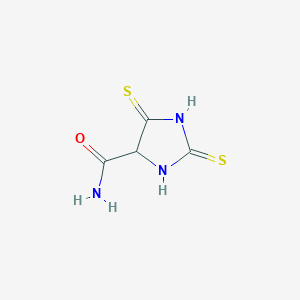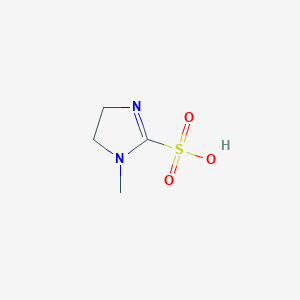![molecular formula C19H28N2O2 B12829380 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₉H₂₉ClN₂O₂ and a molecular weight of 352.91 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride typically involves the reaction of 4-methylpiperidine with 4-(piperidin-4-ylmethoxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Piperidine derivatives: Compounds like 4-(piperidin-4-ylmethoxy)pyridine and other substituted piperidines share structural similarities with 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both piperidine and benzoyl groups, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16/h2-5,15-16,20H,6-14H2,1H3 |
Clave InChI |
PYGINGCOWRRPGL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)




